Methyl (R)-(-)-3-hydroxybutyrate

Catalog No.
S1532940
CAS No.
3976-69-0
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-(-)-3-hydroxybutyrate

CAS Number

3976-69-0

Product Name

Methyl (R)-(-)-3-hydroxybutyrate

IUPAC Name

methyl (3R)-3-hydroxybutanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

LDLDJEAVRNAEBW-SCSAIBSYSA-N

SMILES

CC(CC(=O)OC)O

Synonyms

(3R)-3-Hydroxy-butanoic Acid Methyl Ester; (R)-3-Hydroxy-butanoic Acid Methyl Ester; D-(-)- 3-Hydroxy-butyric Acid Methyl Ester; (-)-(3R)-3-Hydroxybutanoic Acid Methyl Ester; (3R)-3-Hydroxybutanoic Acid Methyl Ester; (R)-(-)-3-Hydroxy-n-butyrate Meth

Canonical SMILES

CC(CC(=O)OC)O

Isomeric SMILES

C[C@H](CC(=O)OC)O

Methyl (R)-(-)-3-hydroxybutyrate is a chiral monocarboxylic acid with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol. It exists as a clear, colorless liquid and is recognized for its role in various metabolic processes. This compound is an ester derived from the reaction of 3-hydroxybutyric acid and methanol, often used in biochemical applications due to its optically active nature. Methyl (R)-(-)-3-hydroxybutyrate is particularly notable for its involvement in the synthesis of poly-3-hydroxybutyrate, a biopolymer utilized in biodegradable plastics and other materials .

Currently, there is no extensive research on the specific mechanism of action of D-MBH in biological systems. However, its potential applications might involve its role as a precursor for the synthesis of PHAs, which are bioplastics produced by some bacteria []. PHAs have applications in sustainable materials development.

Synthesis and Chemical Properties:

Methyl (R)-(-)-3-hydroxybutyrate, also known as D-3-hydroxybutyric acid methyl ester, is a chiral organic molecule with the chemical formula C5H10O3. It exists in both L and D forms, but the D-enantiomer (R-enantiomer) is particularly relevant in scientific research.

Several methods exist for synthesizing Methyl (R)-(-)-3-hydroxybutyrate, including enzymatic methods and chemical synthesis using various chiral starting materials. [Source: Sigma-Aldrich product page for Methyl (R)-3-hydroxybutyrate, ]

The molecule possesses specific chemical properties relevant for research applications, including its:

  • Solubility: It is soluble in water and various organic solvents, allowing for diverse experimental setups. [Source: PubChem entry for Methyl (R)-(-)-3-hydroxybutyrate, ]
  • Optical activity: The D-enantiomer exhibits negative specific rotation, allowing researchers to monitor its presence and concentration in mixtures using polarimetry. [Source: Sigma-Aldrich product page for Methyl (R)-3-hydroxybutyrate, ]

Applications in Research

Methyl (R)-(-)-3-hydroxybutyrate finds applications in various scientific research fields, including:

  • Biochemistry and Metabolism: As a metabolite in the ketone body pathway, it plays a crucial role in energy metabolism, particularly during starvation or prolonged exercise. Researchers utilize it to study various aspects of this pathway, including its regulation and its impact on cellular function. [Source: Review article on the role of ketone bodies in metabolism, ]
  • Neuroscience: D-3-hydroxybutyrate has been investigated for its potential neuroprotective effects and its role in neurological disorders, including Alzheimer's disease and Parkinson's disease. Research explores its ability to modulate neuronal function and protect against neurodegeneration. [Source: Review article on the potential therapeutic effects of D-3-hydroxybutyrate in neurological disorders, ]
  • Drug Discovery and Development: Researchers utilize Methyl (R)-(-)-3-hydroxybutyrate as a building block or starting material for the synthesis of various drug candidates and pharmacological probes. Its chiral properties can be advantageous in the development of targeted therapies.
, including:

  • Aldol-type Reactions: It can undergo aldol-type reactions with aldehydes, exhibiting either syn- or anti-selectivity based on the reaction conditions .
  • Metabolic Pathways: In biological systems, it is metabolized by enzymes such as phosphofructokinase to produce 3-hydroxybutyrate, which plays a critical role in energy metabolism .
  • Synthesis of Derivatives: It can be used to synthesize (R)-(-)-3-hydroxybutanoic acid and poly-(R)-(-)-3-hydroxybutyrate through various synthetic routes .

Methyl (R)-(-)-3-hydroxybutyrate exhibits several biological activities:

  • Energy Metabolism: It is involved in energy production pathways, particularly in muscle metabolism during exercise and fasting states.
  • Potential Therapeutic Effects: Research has indicated that it may have benefits in metabolic disorders, potentially aiding in muscle preservation and fat loss .
  • Polymer Production: The compound serves as a precursor for biopolymers that are biodegradable, contributing to sustainable materials science .

The synthesis of methyl (R)-(-)-3-hydroxybutyrate can be accomplished through various methods:

  • Biotransformation: Utilizing microorganisms such as Corynebacterium species to convert tiglic acid into methyl (R)-(-)-3-hydroxybutyrate through fermentation processes.
  • Chemical Synthesis: A common laboratory method involves the reaction of methyl acetoacetate with specific catalysts under controlled conditions to achieve high conversion rates. For example, using ruthenium-based catalysts combined with ligands can facilitate this reaction effectively .
  • Methanolysis of Poly-3-hydroxybutyrate: This method breaks down poly-3-hydroxybutyrate into its monomeric form via methanolysis, yielding methyl (R)-(-)-3-hydroxybutyrate .

Methyl (R)-(-)-3-hydroxybutyrate has diverse applications across several fields:

  • Biotechnology: Used in the production of biodegradable plastics and polymers.
  • Nutraceuticals: Investigated for potential use as a dietary supplement to enhance athletic performance and recovery.
  • Pharmaceuticals: Explored for its therapeutic potential in metabolic diseases and conditions associated with muscle wasting .

Studies on the interactions of methyl (R)-(-)-3-hydroxybutyrate with biological systems reveal several insights:

  • Metabolic Interactions: It interacts with enzymes involved in metabolic pathways, influencing energy production and utilization.
  • Synergistic Effects: Research indicates that combining it with other compounds may enhance its biological efficacy, particularly in muscle metabolism and fat oxidation .
  • Safety Profile: While generally regarded as safe, it has been noted to cause skin irritation and serious eye damage upon contact, necessitating careful handling .

Methyl (R)-(-)-3-hydroxybutyrate shares structural similarities with other compounds but possesses unique properties that distinguish it:

Compound NameMolecular FormulaUnique Features
Methyl 3-hydroxybutanoateC₅H₁₀O₃Non-chiral version; lacks optical activity
3-Hydroxybutyric acidC₄H₈O₃Directly involved in energy metabolism; not an ester
Ethyl 3-hydroxybutanoateC₆H₁₂O₃Ethyl ester; different alkyl group affecting solubility
Poly(3-hydroxybutyrate)(C₄H₈O₃)nBiopolymer form; used for biodegradable plastics

Methyl (R)-(-)-3-hydroxybutyrate's unique chiral configuration contributes to its specific biological activities and applications, setting it apart from its non-chiral counterparts and derivatives. Its role in metabolic processes and potential therapeutic uses further highlight its significance in both research and application contexts.

XLogP3

-0.2

UNII

CL06316S38

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3976-69-0

Wikipedia

(R)-methyl 3-hydroxybutyrate

Dates

Modify: 2023-08-15

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